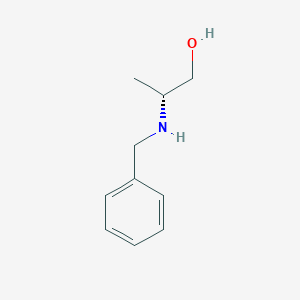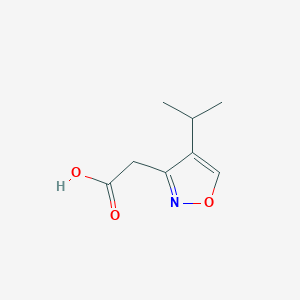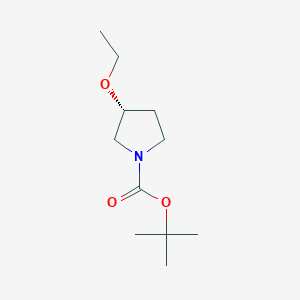
tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-butyl group is a functional group in organic chemistry with the formula -C(CH3)3. It’s derived from butane and consists of a central carbon atom bonded to three methyl groups and the remaining bond attached to the rest of the molecule . The specific compound you’re asking about seems to be a pyrrolidine derivative, which means it contains a pyrrolidine ring, a type of non-aromatic five-membered ring with nitrogen as one of the atoms .
Molecular Structure Analysis
The tert-butyl group is a type of alkyl group, which means it’s composed of carbon and hydrogen atoms. It’s a branched group, with the central carbon atom connected to three other carbon atoms, each of which is part of a methyl group . The pyrrolidine part of the molecule is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
Tert-butyl groups are known for their unique reactivity patterns. They’re resistant to oxidation and can be deprotonated with a strong base to give the corresponding alkoxide . The pyrrolidine ring can participate in various chemical reactions, especially those involving the nitrogen atom .Physical and Chemical Properties Analysis
Tert-butyl groups generally increase the hydrophobicity of the molecules they’re part of. They’re also sterically bulky, which can influence the molecule’s conformation and reactivity . The properties of the specific compound you’re asking about would depend on the exact structure and the presence of other functional groups .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
The synthesis and application of tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate in scientific research primarily revolve around its utility in chemical synthesis processes. This compound serves as a versatile intermediate for the creation of various chemical entities, demonstrating its importance in medicinal chemistry and drug development. Studies highlight its use in the stereoselective synthesis of substituted derivatives, showcasing its role in generating compounds with specific chiral configurations, essential for the activity of many pharmaceuticals (Boev et al., 2015). Additionally, research into this compound has explored its transformation into key intermediates for biologically active compounds, indicating its significance in the biosynthesis of essential metabolites (Shuanglin Qin et al., 2014).
Mechanistic Insights in Organic Synthesis
Investigations into the mechanistic aspects of reactions involving this compound derivatives have provided valuable insights into organic synthesis processes. For instance, research on an alkoxide anion-triggered tert-butyloxycarbonyl (Boc) group migration has uncovered novel intramolecular reactions, enhancing our understanding of reaction mechanisms and paving the way for the development of innovative synthetic methodologies (F. Xue & R. Silverman, 2010).
Enzyme-Catalyzed Kinetic Resolution
The compound has also been the focus of studies on enzyme-catalyzed processes, such as kinetic resolution, which is critical for achieving high enantiomeric purity in pharmaceutical compounds. Such research demonstrates its applicability in refining methods for the selective production of enantiomerically pure substances, essential for drug safety and efficacy (F. Faigl et al., 2013).
Intermediate in Stereoselective Synthesis
Further applications include its use as an intermediate in the stereoselective synthesis of key pharmaceutical ingredients. The compound has been employed in the production of intermediates critical for the synthesis of statins, a class of drugs used to lower cholesterol levels in individuals with cardiovascular disease, highlighting its value in addressing global health issues (Zhi‐Qiang Liu et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of tert-butyl compounds and pyrrolidine derivatives is an active area of research. These compounds have potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science . Future research might focus on developing new synthetic methods, studying their reactivity and properties, and exploring their potential applications.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-14-9-6-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQETXAYIDTYNTR-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid](/img/structure/B2808696.png)
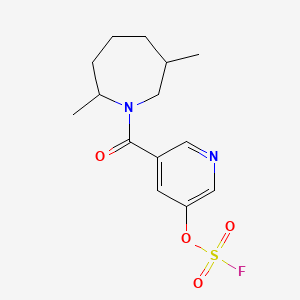
![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2808701.png)
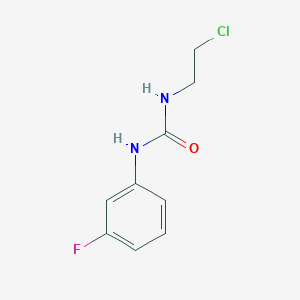
![2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione](/img/structure/B2808703.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2808704.png)
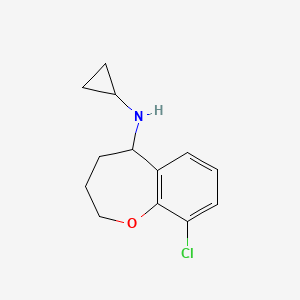

![2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2808709.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2808710.png)

![Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2808712.png)
